REACTION_CXSMILES
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Cl[C:2]1[C:7]2[N:8]([CH3:11])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][N:3]=1.[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15][NH2:16]>>[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15][NH:16][C:2]1[C:7]2[N:8]([CH3:11])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][N:3]=1
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Name
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Quantity
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16.76 g
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Type
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reactant
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Smiles
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ClC1=NC=CC2=C1N(C=N2)C
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Name
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Quantity
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30 g
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Type
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reactant
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Smiles
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FC1=C(CN)C=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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for 2 hours
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Duration
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2 h
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Name
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Type
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product
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Smiles
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FC1=C(CNC2=NC=CC3=C2N(C=N3)C)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |